
(3,5-di-tert-butylphenyl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as(3,5-di-tert-butylphenyl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone, has been a topic of interest due to their broad range of chemical and biological properties . Imidazole was first synthesized from glyoxal and ammonia . It has become an important synthon in the development of new drugs . Chemical Reactions Analysis
The acyl pyrazole derivative, a similar compound, was prepared simply and rapidly in 86% isolated yield by means of an oxidative functionalization reaction of an aldehyde with pyrazole . A substoichiometric quantity of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium nitrate was used as the oxidant . The reaction was performed solvent-free and in the absence of a base .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Research on related compounds includes the synthesis of derivatives with arylsulfonyl groups, showing potential for herbicidal and insecticidal activities. For example, the synthesis, structure, and biological activities of N-phenylpyrazolyl aryl methanones derivatives, which exhibit favorable herbicidal and insecticidal activities, provide a foundation for exploring the bioactive potential of similar compounds (Wang et al., 2015).
Optical Properties and Material Applications
The study on the one-pot synthesis of low-cost emitters with large Stokes' shifts, involving derivatives similar in structure, indicates applications in creating luminescent materials. This suggests that compounds with related structures could be explored for their optical properties and potential applications in developing new luminescent materials (Volpi et al., 2017).
Organocatalysis
Compounds with imidazole and sulfonate groups have been explored for organocatalysis, indicating that similar compounds might serve as efficient organocatalysts. For instance, an imidazole-based zwitterionic-salt has been found to be an efficient organocatalyst for aziridine ring-opening regioselectively by various nucleophiles, highlighting the potential of similar compounds in catalysis applications (Ghosal et al., 2016).
Molecular Interaction and Drug Design
Another aspect of scientific research involving related compounds is their interaction with biological receptors, which can be foundational for drug design. For example, the molecular interaction of antagonists with cannabinoid receptors has been studied, providing insights into the design of receptor-specific drugs. This suggests the potential of similar compounds in medicinal chemistry and drug design (Shim et al., 2002).
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential applications in drug discovery and material synthesis. Given the broad range of biological activities exhibited by imidazole derivatives , there could be potential for the development of new drugs using this compound.
Propiedades
IUPAC Name |
(3,5-ditert-butylphenyl)-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O3S/c1-23(2,3)18-14-17(15-19(16-18)24(4,5)6)21(28)27-11-8-20(9-12-27)31(29,30)22-25-10-13-26(22)7/h10,13-16,20H,8-9,11-12H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASGBHOBIDRCBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(quinolin-8-yl)acetamide](/img/structure/B2989185.png)
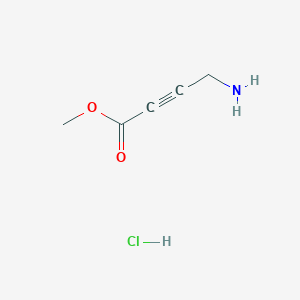
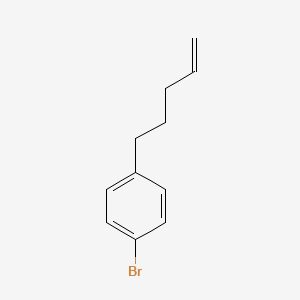
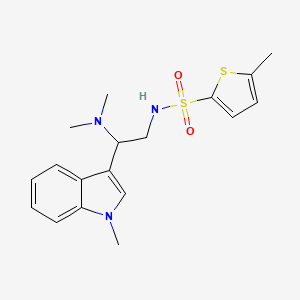
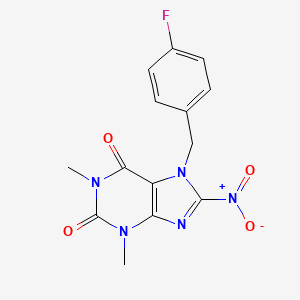
![2-(1-Methylindol-3-yl)-1-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2989191.png)
![methyl 2-(3,9-dimethyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2989192.png)
![4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2989194.png)
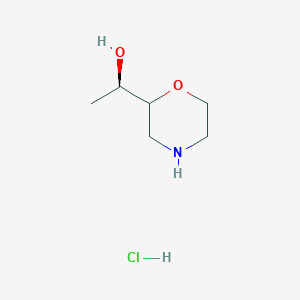
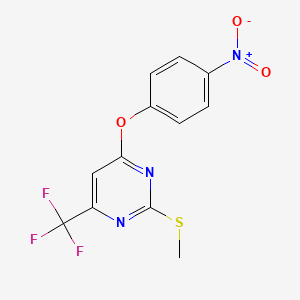
![5-chloro-1-methyl-N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2989203.png)
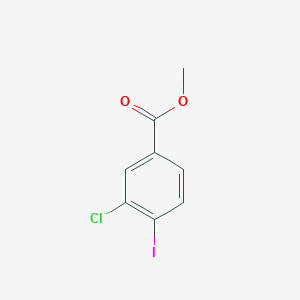
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2989207.png)
